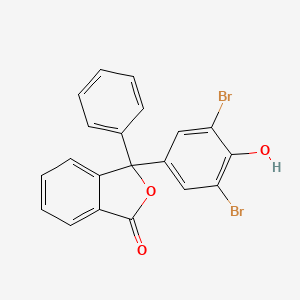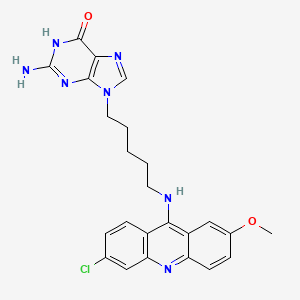
6-(2-chlorophenyl)sulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Chlorophenyl)thio)-1H-purine is an organosulfur compound that has garnered attention in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorophenyl)thio)-1H-purine typically involves the reaction of 6-chloropurine with 2-chlorobenzenethiol under specific conditions. One common method includes the use of cesium carbonate as a base and dimethyl sulfoxide as a solvent. The reaction is carried out under nitrogen atmosphere and irradiated with visible light to promote the cross-coupling reaction .
Industrial Production Methods
While specific industrial production methods for 6-((2-Chlorophenyl)thio)-1H-purine are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-((2-Chlorophenyl)thio)-1H-purine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the thio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cross-Coupling Reactions: The compound can be involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted purines, sulfoxides, sulfones, and various cross-coupled products, depending on the specific reagents and conditions used.
科学的研究の応用
6-((2-Chlorophenyl)thio)-1H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 6-((2-Chlorophenyl)thio)-1H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antibacterial or anticancer effects .
類似化合物との比較
Similar Compounds
Thiourea Derivatives: Compounds like thiourea and its derivatives share similar structural features and biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
6-((2-Chlorophenyl)thio)-1H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
646510-10-3 |
|---|---|
分子式 |
C11H7ClN4S |
分子量 |
262.72 g/mol |
IUPAC名 |
6-(2-chlorophenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C11H7ClN4S/c12-7-3-1-2-4-8(7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H,13,14,15,16) |
InChIキー |
FGOSRPMQOHPJIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)SC2=NC=NC3=C2NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



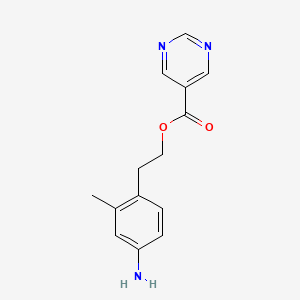


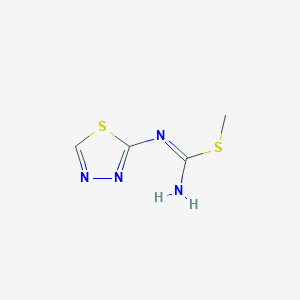
![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)
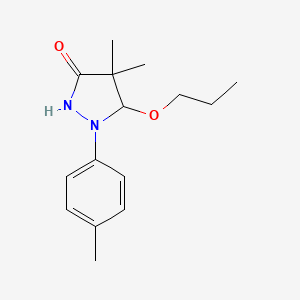
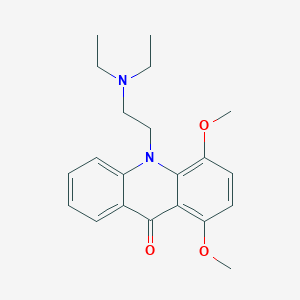
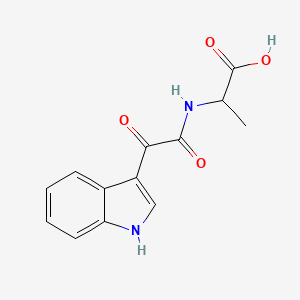
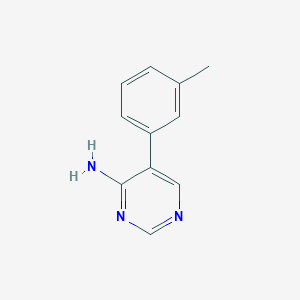
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)

